ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrole ring: This can be achieved through a condensation reaction between an appropriate diketone and an amine.
Introduction of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.
Functional group modifications: Various functional groups such as the fluorobenzoyl, hydroxy, and phenoxy groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorobenzoyl group but lacks the complex pyrrole and thiazole rings.
Ethyl (3-fluorobenzoyl)acetate: Similar to the above compound but with a different position of the fluorine atom.
Ethyl (4-bromo-2-fluorobenzoyl)acetate: This compound has a bromine atom in addition to the fluorine atom, leading to different reactivity.
The uniqueness of this compound lies in its combination of multiple functional groups and rings, which provide a wide range of chemical and biological activities.
Biological Activity
Ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical structure and properties:
Property | Value |
---|---|
Molecular Formula | C27H25FN2O5S |
Molecular Weight | 508.57 g/mol |
LogP (Partition Coefficient) | 5.709 |
Water Solubility (LogSw) | -5.43 |
Polar Surface Area | 75.366 Ų |
pKa (Acid Dissociation Constant) | 7.81 |
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation respectively .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments .
- Antimicrobial Properties : Research indicates that derivatives of similar thiazole compounds exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may share similar properties .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Study 1: Antiviral Activity
A study included this compound in an antiviral library screening, where it was evaluated for its ability to inhibit viral replication in vitro. The results indicated moderate antiviral activity against specific viral strains, highlighting its potential as a therapeutic agent in viral infections .
Study 2: Cytotoxicity Evaluation
In vitro cytotoxicity assays were conducted using various cancer cell lines. The compound demonstrated selective cytotoxic effects against breast cancer MCF-7 cells with IC50 values indicating significant potency compared to control treatments .
Study 3: Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions of the compound with target proteins involved in disease pathways. The presence of fluorine atoms was noted to enhance binding affinity through halogen bonding interactions with key amino acids in the active site of target enzymes .
Properties
Molecular Formula |
C30H23FN2O6S |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H23FN2O6S/c1-3-38-29(37)27-17(2)32-30(40-27)33-24(19-8-7-11-22(16-19)39-21-9-5-4-6-10-21)23(26(35)28(33)36)25(34)18-12-14-20(31)15-13-18/h4-16,24,34H,3H2,1-2H3/b25-23+ |
InChI Key |
YORPSBYUTQNHKG-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C |
Origin of Product |
United States |
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